REACTION_CXSMILES
|
B(Cl)(Cl)Cl.[O:5]1[C:10]2[CH:11]=[CH:12][C:13]([NH2:15])=[CH:14][C:9]=2[O:8][CH2:7][CH2:6]1.[Cl:16][CH2:17][C:18]#N.[Cl-].[Al+3].[Cl-].[Cl-].[OH2:24]>C(Cl)Cl>[NH2:15][C:13]1[C:12]([C:18](=[O:24])[CH2:17][Cl:16])=[CH:11][C:10]2[O:5][CH2:6][CH2:7][O:8][C:9]=2[CH:14]=1 |f:3.4.5.6|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
485 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
two 20-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 4-necked 12-L round-bottom flask is equipped with a mechanical stirrer
|
Type
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TEMPERATURE
|
Details
|
The temperature increases to 10° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
is subsequently re-cooled back to -10° C
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Type
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TEMPERATURE
|
Details
|
The resulting dark mixture is heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with methylene chloride (4×4 L)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine (4 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The resultant thick brown slurry is successively treated with 600 mL of methylene chloride and 2 L of hexane
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with hexane (1 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=C(OCCO2)C1)C(CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |